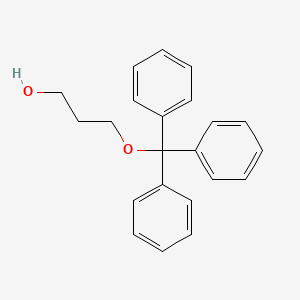

3-(Trityloxy)-1-propanol

説明

The compound 3-(Trityloxy)-1-propanol, characterized by a triphenylmethyl (trityl) group attached to the oxygen atom at the third carbon of 1-propanol, is a protected alcohol commonly used in organic synthesis. The trityl group acts as a protective moiety for hydroxyl groups due to its steric bulk and stability under basic conditions, enabling selective reactions in multi-step syntheses. Instead, the available data focuses on structurally and functionally analogous 1-propanol derivatives with diverse substituents. This article will compare these related compounds based on their chemical properties, applications, and research findings.

特性

分子式 |

C22H22O2 |

|---|---|

分子量 |

318.4 g/mol |

IUPAC名 |

3-trityloxypropan-1-ol |

InChI |

InChI=1S/C22H22O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2 |

InChIキー |

YCTXPSAULMVEOX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCO |

製品の起源 |

United States |

類似化合物との比較

Overview of Analogs

The table below summarizes key 1-propanol derivatives from the evidence, highlighting their structural features and applications:

Detailed Analysis of Key Compounds

3-(Methylthio)-1-Propanol

- Structure & Function : The methylthio group (-SCH₃) imparts sulfurous aroma, contributing to flavor modulation in food.

- Applications: Enhances saltiness perception by 20–30% in low-sodium foods, acting synergistically with sodium ions . Detected in enzyme-treated soymilk yogurt (4.80% concentration at initial storage), though levels decline during fermentation . Identified as a minor volatile in mead, contributing to complex flavor profiles .

3-(4-Hydroxyphenyl)-1-Propanol

- Analytical Utility: Serves as an internal standard in GC-MS for quantifying phenolic compounds due to its stability and distinct retention time . Enables precise measurement of polyphenols in fruit-supplemented bakery products, ensuring reproducibility in food chemistry studies .

3-(Carbobenzoxyamino)-1-Propanol

- Synthetic Use: The Cbz group protects amines during peptide synthesis, allowing selective deprotection under mild hydrogenolysis conditions. High purity (>98% HPLC) makes it ideal for pharmaceutical intermediates .

3-(Trimethylsilyl)-1-Propanol

- Protection & Stability :

Comparative Functional Insights

- Food Science: 3-(Methylthio)-1-propanol and 3-ethoxy-1-propanol are flavor modulators, whereas 3-(4-hydroxyphenyl)-1-propanol aids analytical quantification .

- Organic Synthesis: Cbz- and silyl-protected derivatives (e.g., 3-(Carbobenzoxyamino)-1-propanol, 3-(Trimethylsilyl)-1-propanol) enable selective reactions, contrasting with 3-(methylamino)-1-propanol, which aids material redispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。